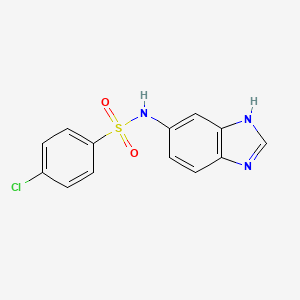
N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound is characterized by the presence of a benzimidazole ring fused to a benzene ring, with a sulfonamide group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated benzimidazole is reacted with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with specific properties, such as fluorescence or conductivity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its efficacy in treating various diseases by targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of products with enhanced performance characteristics.
作用機序
The mechanism of action of N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins and leading to their death.
類似化合物との比較
- N-(1H-benzimidazol-2-yl)-4-chlorobenzenesulfonamide
- N-(1H-benzimidazol-5-yl)-4-chlorobenzenesulfonamide
- N-(1H-benzimidazol-6-yl)-4-methylbenzenesulfonamide
Comparison: N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide is unique due to the specific positioning of the chlorine and sulfonamide groups. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological activities. The presence of the chlorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
特性
分子式 |
C13H10ClN3O2S |
|---|---|
分子量 |
307.76 g/mol |
IUPAC名 |
N-(3H-benzimidazol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-1-4-11(5-2-9)20(18,19)17-10-3-6-12-13(7-10)16-8-15-12/h1-8,17H,(H,15,16) |
InChIキー |
RFCFKGGEEJYRQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)N=CN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179448.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12179465.png)
![2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide](/img/structure/B12179477.png)
![N-(2-furylmethyl)-2-[(phenylbutyl)amino]acetamide](/img/structure/B12179480.png)
![2-(Methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12179484.png)
![2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B12179490.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12179498.png)
![5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179500.png)
![4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12179507.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12179511.png)


![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B12179545.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12179546.png)
